molecular formula C11H17BrN2 B13223615 N'-(3-bromobenzyl)-N,N-dimethylethane-1,2-diamine

N'-(3-bromobenzyl)-N,N-dimethylethane-1,2-diamine

Cat. No.: B13223615
M. Wt: 257.17 g/mol
InChI Key: VATABOZSCSWGSY-UHFFFAOYSA-N
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Description

[(3-BROMOPHENYL)METHYL][2-(DIMETHYLAMINO)ETHYL]AMINE is an organic compound that features a bromophenyl group attached to a dimethylaminoethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-BROMOPHENYL)METHYL][2-(DIMETHYLAMINO)ETHYL]AMINE typically involves the reaction of 3-bromobenzyl chloride with 2-(dimethylamino)ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production methods for [(3-BROMOPHENYL)METHYL][2-(DIMETHYLAMINO)ETHYL]AMINE would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques such as distillation or crystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

[(3-BROMOPHENYL)METHYL][2-(DIMETHYLAMINO)ETHYL]AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[(3-BROMOPHENYL)METHYL][2-(DIMETHYLAMINO)ETHYL]AMINE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential pharmacological properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3-BROMOPHENYL)METHYL][2-(DIMETHYLAMINO)ETHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dimethylamino group can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

[(3-BROMOPHENYL)METHYL][2-(DIMETHYLAMINO)ETHYL]AMINE can be compared with similar compounds such as:

    [(3-CHLOROPHENYL)METHYL][2-(DIMETHYLAMINO)ETHYL]AMINE: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    [(3-FLUOROPHENYL)METHYL][2-(DIMETHYLAMINO)ETHYL]AMINE: Contains a fluorine atom, which can affect the compound’s lipophilicity and metabolic stability.

    [(3-IODOPHENYL)METHYL][2-(DIMETHYLAMINO)ETHYL]AMINE: The presence of an iodine atom can influence the compound’s reactivity and potential use in radiolabeling for imaging studies.

The uniqueness of [(3-BROMOPHENYL)METHYL][2-(DIMETHYLAMINO)ETHYL]AMINE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H17BrN2

Molecular Weight

257.17 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C11H17BrN2/c1-14(2)7-6-13-9-10-4-3-5-11(12)8-10/h3-5,8,13H,6-7,9H2,1-2H3

InChI Key

VATABOZSCSWGSY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNCC1=CC(=CC=C1)Br

Origin of Product

United States

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